molecular formula C7H5BrClNO2 B2637835 1-Bromo-2-(chloromethyl)-4-nitrobenzene CAS No. 1134559-00-4

1-Bromo-2-(chloromethyl)-4-nitrobenzene

Cat. No.: B2637835
CAS No.: 1134559-00-4
M. Wt: 250.48
InChI Key: NPCZJYAWKFYBNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-2-(chloromethyl)-4-nitrobenzene is an organic compound with the molecular formula C7H5BrClNO2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a chloromethyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-(chloromethyl)-4-nitrobenzene can be synthesized through several methods. One common approach involves the bromination of 2-(chloromethyl)-4-nitrobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes with stringent control over reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(chloromethyl)-4-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride in hydrochloric acid.

    Coupling Reactions: The bromine atom can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, sodium thiolate, or primary amines in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products

    Nucleophilic Substitution: Substituted benzyl derivatives depending on the nucleophile used.

    Reduction: 1-Bromo-2-(aminomethyl)-4-nitrobenzene.

    Coupling Reactions: Biaryl compounds with various substituents.

Scientific Research Applications

1-Bromo-2-(chloromethyl)-4-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules through nucleophilic substitution reactions, enabling the study of biological pathways and interactions.

    Medicine: It serves as a precursor in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(chloromethyl)-4-nitrobenzene depends on the specific reaction it undergoes. For example:

    Nucleophilic Substitution: The chloromethyl group acts as an electrophile, attracting nucleophiles to form new bonds.

    Reduction: The nitro group undergoes a series of electron transfer steps, ultimately being converted to an amino group.

    Coupling Reactions: The bromine atom participates in oxidative addition, transmetalation, and reductive elimination steps in the presence of a palladium catalyst.

Comparison with Similar Compounds

1-Bromo-2-(chloromethyl)-4-nitrobenzene can be compared with similar compounds such as:

    1-Bromo-2-(chloromethyl)-4-methylbenzene: Lacks the nitro group, making it less reactive in reduction reactions.

    1-Bromo-2-(chloromethyl)-4-fluorobenzene: Contains a fluorine atom instead of a nitro group, affecting its reactivity and applications.

    1-Bromo-2-(chloromethyl)-4-aminobenzene: Has an amino group instead of a nitro group, making it more suitable for certain coupling reactions.

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-bromo-2-(chloromethyl)-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c8-7-2-1-6(10(11)12)3-5(7)4-9/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCZJYAWKFYBNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CCl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of (2-bromo-5-nitrophenyl)methanol (6.32 g) and THF (150 mL) there were added diisopropylethylamine (5.21 mL) and methanesulfonyl chloride (2.32 mL) dropwise in that order at −10° C. under a nitrogen atmosphere. The mixture was stirred overnight at room temperature, and then ethyl acetate (400 mL) and water (200 mL) were added. The mixture was sufficiently shaken, and then the organic layer was separated oft washed with water (200 mL) and saturated aqueous sodium chloride (200 mL) in that order, and dried over anhydrous magnesium sulfate. The mixture was filtered to obtain a filtrate and the solvent in the filtrate was distilled off under reduced pressure to obtain the target compound (7.35 g) as a brown solid, which was used without purification as starting material for the following reaction (1c).
Quantity
6.32 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
5.21 mL
Type
reactant
Reaction Step Two
Quantity
2.32 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Three

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